1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-2-23-15-5-3-14(4-6-15)19-17(21)18-10-7-16(20)13-8-11-22-12-9-13/h3-6,13,16,20H,2,7-12H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVQPDSVDFTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves multiple steps. One common approach is to start with the ethoxyphenyl derivative and introduce the hydroxypropyl group through a series of reactions, including protection and deprotection steps to ensure the stability of functional groups. The tetrahydropyran ring is then introduced through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea has been studied for its potential pharmacological effects, which include:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of tumor growth, making it a candidate for further development in oncology .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This effect is attributed to its ability to modulate inflammatory cytokine production and inhibit pathways involved in the inflammatory response .
- Antidiabetic Effects : Preliminary studies suggest that this compound may improve insulin sensitivity and glucose metabolism, indicating potential use in managing diabetes .
Synthesis and Derivatives
The synthesis of this compound has been explored through various methods. Notably, modifications to the urea moiety have led to the creation of derivatives with enhanced biological activity. These derivatives are being investigated for their specific interactions with biological targets, including enzymes and receptors involved in disease processes .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
- Case Study on Antidiabetic Potential :
Mechanism of Action
The mechanism by which 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Oxan vs. Thiophene : The oxan ring in the target compound provides conformational stability, while thiophene analogs (e.g., ) may enhance π-π stacking interactions due to aromaticity.
- Ethoxy vs.
- Pyrrolidinone vs. Oxan: Pyrrolidinone-containing analogs () introduce a polar lactam group, improving aqueous solubility but reducing rigidity.
Challenges:
- Oxan Ring Stability : The oxan group may require protection during synthesis to prevent ring-opening under acidic/basic conditions.
- Regioselectivity : Substituted phenyl groups (e.g., methoxy vs. ethoxy) demand precise control to avoid byproducts.
Physicochemical and Crystallographic Properties
- Crystallography : Tools like SHELX and ORTEP are critical for resolving hydrogen-bonding networks. For example, diol analogs () exhibit intramolecular H-bonds stabilizing their conformations.
Biological Activity
1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group attached to a phenyl ring and a urea functional group linked to a hydroxylated oxane derivative, which may contribute to its biological properties.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Anticancer Activity : Studies on structurally related urea derivatives have shown promising anticancer properties. For example, certain urea compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Urea derivatives are often explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Biological Activity Data
The following table summarizes some key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the biological effects of urea derivatives similar to this compound:
- Anticancer Properties : In a study involving various cancer cell lines, a closely related compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, suggesting potential as a chemotherapeutic agent .
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects of urea derivatives highlighted their ability to reduce inflammation markers in vitro, indicating a mechanism that could be beneficial for treating inflammatory diseases .
Q & A
Q. What are the primary synthetic methods for 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the urea backbone via reaction between an isocyanate and an amine. For example, coupling 4-ethoxyphenyl isocyanate with a hydroxy-oxan-4-ylpropylamine precursor .
- Step 2: Introduction of the oxan-4-yl group through nucleophilic substitution or cyclization under acidic/basic conditions .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Isocyanate-amine coupling | 60–75 | 4-ethoxyphenyl isocyanate | |
| Cyclization of precursors | 45–55 | H₂SO₄, THF |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography : Determines 3D structure and confirms stereochemistry (e.g., using SHELX software for refinement ).
- NMR spectroscopy : Identifies proton environments (¹H NMR) and carbon frameworks (¹³C NMR). The hydroxy group at C3 and oxan-4-yl ring protons show distinct shifts .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₂₅N₂O₄: 333.18) .
Q. How does the oxan-4-yl group influence the compound’s physicochemical properties?
- Solubility : The oxan-4-yl (tetrahydropyran) ring enhances hydrophilicity compared to non-cyclic analogs .
- Bioavailability : The rigid oxan-4-yl structure improves metabolic stability by reducing enzymatic degradation .
- Hydrogen bonding : The hydroxyl group on the propyl chain facilitates interactions with biological targets (e.g., enzymes) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data?
- Orthogonal assays : Use multiple assays (e.g., enzymatic inhibition and cell viability tests) to confirm activity .
- Purity validation : Ensure >95% purity via HPLC and eliminate confounding impurities .
- Structural analogs : Compare activity with derivatives lacking the oxan-4-yl group (see Table 2) .
Q. Table 2: Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Oxan-4-yl replaced with cyclohexyl | 12.3 | PDE4 inhibitor | |
| Fluorophenyl instead of ethoxyphenyl | 8.7 | Urease |
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during urea bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use DMAP or DABCO to accelerate isocyanate-amine coupling .
Q. What are key considerations for designing SAR studies?
- Functional group variation : Test derivatives with substituted aryl groups (e.g., chloro, methoxy) to assess electronic effects .
- Stereochemistry : Synthesize enantiomers to evaluate chiral center impacts on target binding .
- Molecular docking : Use computational models (e.g., AutoDock) to predict interactions with enzymes like PDE4 or urease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
